molecular formula C15H23NO2S B2975837 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide CAS No. 1203296-78-9

2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide

Cat. No.: B2975837
CAS No.: 1203296-78-9
M. Wt: 281.41
InChI Key: YMCUDISHMQRHFX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is a synthetic organic compound that features a thiophene ring, an oxane ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method includes the following steps:

    Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Oxane Synthesis: The oxane ring can be synthesized through the cyclization of diols or epoxides with appropriate reagents.

    Amide Formation: The final step involves the coupling of the thiophene and oxane intermediates with 2,2-dimethylpropanamide under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.

    Oxane Derivatives: Compounds such as 4-oxan-4-ylmethanol and 4-oxan-4-ylmethylamine share the oxane ring structure.

    Amide Derivatives: Compounds like N,N-dimethylpropanamide and N-methylpropanamide share the amide functional group.

Uniqueness: 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is unique due to the combination of the thiophene, oxane, and amide groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUDISHMQRHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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